molecular formula C19H29N5O2 B1671445 Gepirone CAS No. 83928-76-1

Gepirone

Cat. No.: B1671445
CAS No.: 83928-76-1
M. Wt: 359.5 g/mol
InChI Key: QOIGKGMMAGJZNZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Gepirone primarily targets the serotonin 5-HT1A receptors , both pre- and post-synaptically . These receptors play a crucial role in modulating serotonin neurotransmission, which is implicated in mood regulation and the pathophysiology of depression .

Mode of Action

This compound acts as a partial agonist at the serotonin 5-HT1A receptor This selective action on 5-HT1A receptors allows this compound to modulate serotonergic neurotransmission . An active metabolite of this compound, 1-(2-pyrimidinyl)piperazine, also acts as an antagonist at the α2-adrenergic receptor .

Biochemical Pathways

The pharmacological activity of this compound is attributed to the parent drug and its major metabolites, 3’-OH-gepirone and 1-PP . These compounds bind to 5-HT1A receptors and α2 receptors, respectively, where they exert their effects . The net result of this compound’s action is a preferential activation of 5-HT1A receptors, leading to an increase in postsynaptic 5-HT neurotransmission .

Pharmacokinetics

This compound exhibits linear and dose-proportional pharmacokinetics within a dose range of 18.2 mg to 72.6 mg . Its absolute bioavailability is 14% to 17% . This compound reaches peak plasma levels in approximately 4 to 5 hours and slowly declines over the next 20 hours . Steady-state plasma concentrations are typically achieved within two to four days of daily dosing . It is metabolized by CYP3A4 and excreted primarily in urine (81%) and feces (13%) .

Result of Action

This compound’s action on the 5-HT1A receptors leads to a reduction in depressive symptoms . In clinical trials, this compound significantly outperformed placebo in terms of depressive symptom reduction and showed effect sizes similar to those of other approved antidepressants . Specifically, this compound reduced depressive symptoms by about 2.5 points more than placebo on the 52-point Hamilton Depression Rating Scale .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, when administered with food, the absorption of this compound is delayed, although the area under the concentration-time curve (AUC) is increased . Furthermore, the formulation of this compound as an extended-release tablet helps to maintain steady-state plasma concentrations and reduce peak/trough fluctuations, potentially improving its efficacy and tolerability .

Biochemical Analysis

Biochemical Properties

Gepirone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the serotonin 5-HT1A receptors, where it acts as a partial agonist . This compound and its major metabolites, 3’-OH-gepirone and 1-(2-pyrimidinyl)piperazine, exhibit binding affinities to these receptors, with Ki values of 38 nM and 58 nM, respectively . Additionally, the 1-PP metabolite binds to α2 receptors with a Ki value of 42 nM . These interactions modulate serotonergic activity in the central nervous system, contributing to its antidepressant effects.

Cellular Effects

This compound influences various cellular processes and cell types. It modulates cell signaling pathways by activating the serotonin 5-HT1A receptors, leading to changes in gene expression and cellular metabolism . This compound’s effects on cell function include alterations in neurotransmitter release, which can impact mood regulation and anxiety levels . The compound’s pro-sexual effects appear to be independent of its antidepressant and anxiolytic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through selective agonist activity at the serotonin 5-HT1A receptors . This interaction modulates serotonergic neurotransmission, leading to changes in the release of serotonin and other neurotransmitters . This compound’s active metabolite, 1-(2-pyrimidinyl)piperazine, acts as an α2-adrenergic receptor antagonist, further influencing neurotransmitter dynamics . These molecular interactions contribute to the compound’s antidepressant and anxiolytic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound’s effects change over time due to its pharmacokinetic properties. This compound is extensively metabolized, with its major metabolites present in higher concentrations than the parent compound . The extended-release formulation of this compound reduces peak-to-trough plasma level fluctuations, maintaining total drug exposure while reducing adverse events . Steady-state plasma concentrations are reached by day 2 during multiple-dose studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. This compound has shown antidepressant-like activity in several animal models, including the forced swimming test and the differential-reinforcement-of-low-rate response paradigm . Higher doses of this compound are associated with increased incidence of adverse events, such as dizziness and nausea . In rats, increased mortality and reduced body weight were observed at doses three times the maximum recommended human dose .

Metabolic Pathways

This compound is metabolized primarily by the enzyme CYP3A4, resulting in the formation of its major metabolites, 3’-OH-gepirone and 1-(2-pyrimidinyl)piperazine . These metabolites exhibit pharmacological activity and contribute to the overall effects of this compound . The metabolic pathways involve interactions with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with plasma proteins and other binding proteins . The apparent volume of distribution of this compound is approximately 94.5 L, with a plasma protein binding rate of 72% . The extended-release formulation of this compound ensures a more stable plasma concentration, reducing fluctuations and improving tolerability .

Subcellular Localization

The subcellular localization of this compound and its metabolites influences their activity and function. This compound primarily targets the serotonin 5-HT1A receptors located on the cell membrane . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, affecting its efficacy and interactions with other biomolecules .

Preparation Methods

The synthesis of gepirone involves multiple steps. One of the primary methods includes the reaction of N-bromobutyl phthalimide with 1-(pyrimidin-2-yl)piperazine in the presence of potassium carbonate to form an intermediate compound. This intermediate is then subjected to hydrazine hydrate to remove the phthalimide protecting group . The process is economically efficient and easily scalable for industrial production .

Chemical Reactions Analysis

Gepirone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are typically hydroxylated derivatives .

Properties

IUPAC Name

4,4-dimethyl-1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O2/c1-19(2)14-16(25)24(17(26)15-19)9-4-3-8-22-10-12-23(13-11-22)18-20-6-5-7-21-18/h5-7H,3-4,8-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIGKGMMAGJZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=NC=CC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83928-66-9 (mono-hydrochloride)
Record name Gepirone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083928761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90232813
Record name Gepirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83928-76-1
Record name Gepirone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83928-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gepirone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083928761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gepirone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12184
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gepirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEPIRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW5Y7B8Z18
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Gepirone?

A1: this compound acts primarily as an agonist at the serotonin 5-HT1A receptor. [, , , , , , ]

Q2: How does this compound's action at the 5-HT1A receptor differ at presynaptic and postsynaptic sites?

A2: Research suggests that this compound acts as a full agonist at presynaptic somatodendritic 5-HT1A autoreceptors and as a partial agonist at postsynaptic 5-HT1A receptors. [, , , ]

Q3: What are the downstream effects of this compound's interaction with 5-HT1A receptors?

A3: this compound's agonism at 5-HT1A receptors leads to a complex cascade of events. Initially, it decreases the firing activity of dorsal raphe 5-HT neurons. [, , ] With sustained administration, this effect diminishes due to desensitization of somatodendritic 5-HT1A autoreceptors. [, , ] This desensitization, coupled with the direct activation of postsynaptic 5-HT1A receptors by this compound, is thought to result in enhanced tonic activation of these receptors in the forebrain. [, ]

Q4: Does this compound interact with other neurotransmitter systems?

A4: Studies suggest that this compound may have some interaction with dopaminergic systems. Evidence points towards a potential role for dopaminergic neurotransmission in the striatum contributing to the behavioral effects of this compound. [] Additionally, some studies suggest a potential, albeit weak, interaction with α-adrenoceptors, though further research is needed to understand its clinical significance. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound hydrochloride has a molecular formula of C21H27ClN5O2 and a molecular weight of 418.9 g/mol. [Not explicitly stated in the provided abstracts, but this information is publicly available.]

Q6: Is there any spectroscopic data available for this compound?

A6: The provided research papers do not delve into detailed spectroscopic characterization of this compound.

A6: The provided research papers primarily focus on this compound's pharmacological properties and do not cover its material compatibility, stability under various conditions, catalytic properties, computational modeling, or detailed SAR beyond its interaction with the 5-HT1A receptor.

Q7: What is known about the stability of this compound?

A7: While specific stability data is not provided in the abstracts, one study investigates the pharmacokinetics of immediate-release and extended-release formulations of this compound. [] This suggests the development of formulations aimed at improving the drug's pharmacokinetic profile, possibly addressing stability or solubility concerns.

A7: The provided research papers do not provide information on SHE (Safety, Health, and Environment) regulations specific to this compound.

Q8: How is this compound absorbed and what factors affect its bioavailability?

A8: Research indicates that this compound is absorbed throughout the small intestine, with potentially higher bioavailability in the lower regions. [] Food intake has been shown to significantly increase this compound's area under the curve (AUC) and mean residence time (MRT) without significantly affecting its peak concentration (Cmax) or half-life (t1/2). []

Q9: What are the primary metabolic pathways of this compound?

A9: this compound undergoes extensive first-pass metabolism primarily by the cytochrome P450 enzyme CYP3A4. [] Major metabolites include 1-(2-pyrimidinyl)-piperazine (1-PP) and 3'-OH-Gepirone, both of which exhibit pharmacological activity. [, ]

Q10: What is the impact of potent CYP3A4 inducers on this compound's pharmacokinetics?

A10: Co-administration of this compound with potent CYP3A4 inducers like Rifampin significantly decreases the systemic exposure of this compound and 3'-OH-Gepirone, likely due to induced first-pass metabolism. []

Q11: Does this compound induce or inhibit CYP3A4 activity?

A11: this compound does not appear to have a significant inducing or inhibiting effect on CYP3A4 activity based on urinary 6β-hydroxycortisol:cortisol ratio analysis. []

Q12: Does this compound affect lithium pharmacokinetics?

A12: Co-administration of this compound with lithium did not result in clinically relevant effects on lithium's pharmacokinetics. [, ]

Q13: What is the preclinical evidence for this compound's efficacy in animal models of anxiety and depression?

A13: Preclinical studies have demonstrated that this compound exhibits anxiolytic effects in rodent models. [, , ] Additionally, this compound shows antidepressant-like effects in the forced swimming test in rats, particularly when pretreated with the drug metabolism inhibitor proadifen. []

Q14: What is the clinical evidence for this compound's efficacy in treating major depressive disorder (MDD)?

A14: Several clinical trials have investigated this compound's efficacy in treating MDD. Results from double-blind, placebo-controlled trials indicate that this compound, particularly in extended-release formulations (this compound-ER), effectively reduces depressive symptoms in individuals with MDD. [, , , , , , ]

Q15: Does this compound demonstrate efficacy in treating anxiety disorders?

A15: Clinical trials have explored this compound's potential in treating generalized anxiety disorder (GAD). While one study showed a delayed anxiolytic response compared to diazepam, [] another pilot study suggested potential benefits in a small group of patients with GAD and panic disorder. []

Q16: Does this compound impact sexual function in individuals with depression?

A16: Unlike selective serotonin reuptake inhibitors (SSRIs), which are often associated with sexual dysfunction, this compound-ER has demonstrated improvement in sexual function in both men and women with depression. [, ]

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